Methyl 6-chloro-2-oxo-4-(phenethylamino)-1,2-dihydroquinoline-3-carboxylate
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Overview
Description
Methyl 6-chloro-2-oxo-4-(phenethylamino)-1,2-dihydroquinoline-3-carboxylate is a synthetic organic compound belonging to the quinoline family This compound is characterized by its unique structure, which includes a quinoline core substituted with a phenethylamino group, a chloro group, and a methyl ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 6-chloro-2-oxo-4-(phenethylamino)-1,2-dihydroquinoline-3-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of 6-chloro-2-oxoquinoline-3-carboxylic acid with phenethylamine under acidic conditions to form the intermediate amide. This intermediate is then esterified using methanol and a suitable catalyst, such as sulfuric acid, to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process optimization focuses on maximizing yield and purity while minimizing reaction time and cost. Techniques such as continuous flow synthesis and automated reaction monitoring are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Methyl 6-chloro-2-oxo-4-(phenethylamino)-1,2-dihydroquinoline-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the oxo group to a hydroxyl group.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN₃) or thiourea.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while substitution reactions can produce a variety of substituted quinoline compounds.
Scientific Research Applications
Methyl 6-chloro-2-oxo-4-(phenethylamino)-1,2-dihydroquinoline-3-carboxylate has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new therapeutic agents, particularly for its antimicrobial and anticancer properties.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules, facilitating the study of structure-activity relationships.
Biological Studies: Researchers use it to explore its interactions with biological targets, such as enzymes and receptors, to understand its mechanism of action.
Industrial Applications: It may be used in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Methyl 6-chloro-2-oxo-4-(phenethylamino)-1,2-dihydroquinoline-3-carboxylate involves its interaction with molecular targets, such as enzymes or receptors. The phenethylamino group is believed to play a crucial role in binding to these targets, while the quinoline core provides structural stability. The compound may inhibit enzyme activity or modulate receptor function, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
Methyl 6-chloro-2-oxo-4-phenyl-2H-chromen-7-yl acetate: This compound shares a similar quinoline core but differs in its substituents, which can lead to different chemical and biological properties.
6-chloro-2-oxo-4-phenyl-2H-chromen-7-yl 2-{[(benzyloxy)carbonyl]amino}-3-phenylpropanoate: Another related compound with a more complex structure, used in different research contexts.
Uniqueness
Methyl 6-chloro-2-oxo-4-(phenethylamino)-1,2-dihydroquinoline-3-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its phenethylamino substitution is particularly noteworthy for its potential interactions with biological targets, setting it apart from other quinoline derivatives.
Properties
Molecular Formula |
C19H17ClN2O3 |
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Molecular Weight |
356.8 g/mol |
IUPAC Name |
methyl 6-chloro-2-oxo-4-(2-phenylethylamino)-1H-quinoline-3-carboxylate |
InChI |
InChI=1S/C19H17ClN2O3/c1-25-19(24)16-17(21-10-9-12-5-3-2-4-6-12)14-11-13(20)7-8-15(14)22-18(16)23/h2-8,11H,9-10H2,1H3,(H2,21,22,23) |
InChI Key |
AEMGMMLGYMFNKJ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(C2=C(C=CC(=C2)Cl)NC1=O)NCCC3=CC=CC=C3 |
Origin of Product |
United States |
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